molecular formula C5H3ClFNO2S B584949 5-Fluoropyridine-3-sulfonyl chloride CAS No. 1060802-49-4

5-Fluoropyridine-3-sulfonyl chloride

Cat. No.: B584949
CAS No.: 1060802-49-4
M. Wt: 195.592
InChI Key: FSAMEVYXVKKALC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H3ClFNO2S It is a derivative of pyridine, where the pyridine ring is substituted with a fluorine atom at the 5-position and a sulfonyl chloride group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoropyridine-3-sulfonyl chloride typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient reactors, precise control of reaction conditions, and effective purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form corresponding sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

    Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) are used to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example:

  • Reaction with amines forms sulfonamide derivatives.
  • Reaction with alcohols forms sulfonate ester derivatives.
  • Reaction with thiols forms sulfonothioate derivatives.

Scientific Research Applications

5-Fluoropyridine-3-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the modification of biomolecules for studying biological processes.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and anti-inflammatory properties.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations where the sulfonyl chloride group is replaced by other functional groups. The fluorine atom on the pyridine ring also influences the compound’s reactivity by withdrawing electron density from the ring, making it less nucleophilic and more stable under certain conditions .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoropyridine-2-sulfonyl chloride
  • 5-Fluoropyridine-4-sulfonyl chloride
  • 3-Fluoropyridine-2-sulfonyl chloride

Uniqueness

5-Fluoropyridine-3-sulfonyl chloride is unique due to the specific positioning of the fluorine and sulfonyl chloride groups on the pyridine ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to other fluoropyridine sulfonyl chlorides, the 3-position substitution provides distinct electronic and steric properties, making it suitable for specific synthetic applications .

Properties

IUPAC Name

5-fluoropyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO2S/c6-11(9,10)5-1-4(7)2-8-3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAMEVYXVKKALC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060802-49-4
Record name 5-fluoropyridine-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.